

Spectroscopic Profile of 2-(5-Isoxazolyl)phenol: A Technical Guide

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Compound of Interest

Compound Name: 2-(5-Isoxazolyl)phenol

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-(5-Isoxazolyl)phenol**, a molecule of interest to researchers in medicinal chemistry and drug development. Due to its structural motifs—a phenol ring linked to an isoxazole heterocycle—this compound presents a unique spectroscopic fingerprint. This document collates available data on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for its identification and characterization.

Molecular Structure and Properties

2-(5-Isoxazolyl)phenol possesses the molecular formula $C_9H_7NO_2$ and a molecular weight of approximately 161.16 g/mol. [1] The molecule consists of a phenol ring substituted at the 2-position with a 5-isoxazolyl group. This arrangement influences the electronic environment of the atoms and, consequently, their spectroscopic signatures.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-(5-Isoxazolyl)phenol**. It is important to note that experimentally obtained spectra for this specific molecule are not widely available in public databases. The data presented here is a combination of predicted values from reliable sources and characteristic spectral features expected based on the analysis of similar phenolic and isoxazole-containing compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.3	d	1H	Isoxazole H-3
~7.5 - 7.2	m	2H	Aromatic CH
~7.0 - 6.8	m	2H	Aromatic CH
~6.5	d	1H	Isoxazole H-4
~5.0 - 6.0	br s	1H	Phenolic OH

Predicted data is based on structure-based chemical shift prediction tools and analysis of related compounds.

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~170	Isoxazole C-5
~155	Phenolic C-OH
~150	Isoxazole C-3
~130 - 115	Aromatic CH
~118	Aromatic C-C(isoxazole)
~102	Isoxazole C-4

Predicted data is based on structure-based chemical shift prediction tools and analysis of related compounds.

Table 3: Key Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Broad, Medium	O-H stretch (phenolic)
3150 - 3000	Medium	Aromatic C-H stretch
~1620	Medium-Strong	C=N stretch (isoxazole)
1600 - 1450	Medium-Strong	Aromatic C=C stretch
~1400	Medium	C-O stretch (isoxazole)
~1250	Strong	C-O stretch (phenolic)

Data is based on characteristic vibrational frequencies for phenolic and isoxazole moieties.

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Predicted Adduct
162.05	[M+H] ⁺
184.04	[M+Na] ⁺
160.04	[M-H] ⁻
161.05	[M] ⁺

Predicted data from PubChemLite indicates the expected mass-to-charge ratios for common adducts.[2]

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **2-(5-Isoxazolyl)phenol** are not readily available in the public domain. However, standard methodologies for compounds of this nature would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of **2-(5-Isoxazolyl)phenol** would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H

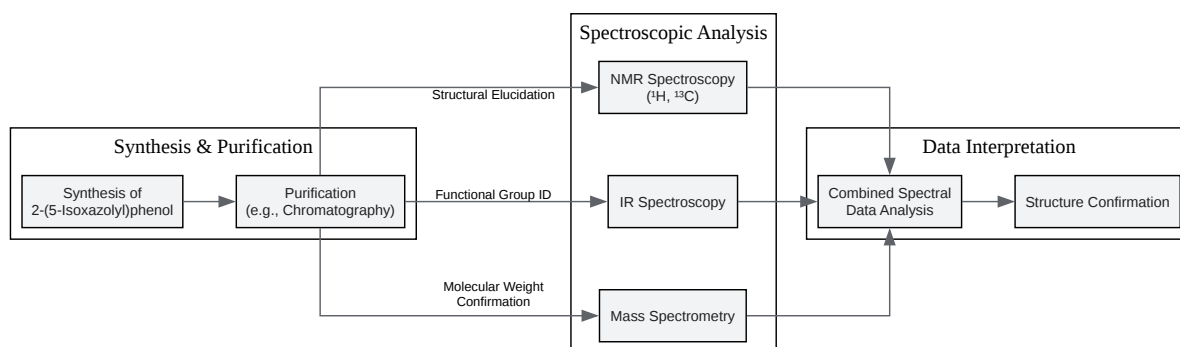
and ^{13}C NMR spectra would be recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

Infrared (IR) Spectroscopy: The IR spectrum would typically be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a solution in a suitable solvent.

Mass Spectrometry (MS): Mass spectral analysis would likely be performed using a gas chromatography-mass spectrometry (GC-MS) system or through direct infusion into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like **2-(5-Isoxazolyl)phenol**.



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References

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